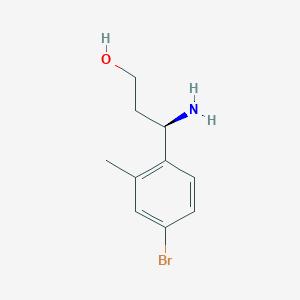

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

CAS No.:

Cat. No.: VC13626568

Molecular Formula: C10H14BrNO

Molecular Weight: 244.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14BrNO |

|---|---|

| Molecular Weight | 244.13 g/mol |

| IUPAC Name | (3R)-3-amino-3-(4-bromo-2-methylphenyl)propan-1-ol |

| Standard InChI | InChI=1S/C10H14BrNO/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1 |

| Standard InChI Key | SKLUWTQERIMULU-SNVBAGLBSA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)Br)[C@@H](CCO)N |

| SMILES | CC1=C(C=CC(=C1)Br)C(CCO)N |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)C(CCO)N |

Introduction

Chemical Structure and Stereochemistry

The molecular structure of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL features a 4-bromo-2-methylphenyl group attached to a propan-1-ol amine chain. The stereocenter at the third carbon (C3) adopts the R configuration, which critically influences its biological activity and synthetic utility . The compound’s IUPAC name reflects this configuration, ensuring unambiguous identification in chemical databases.

Molecular Formula:

Molecular Weight: 244.13 g/mol

CAS Registry Number: 1270175-56-9

The bromine atom at the para position and the methyl group at the ortho position on the phenyl ring contribute to steric and electronic effects, modulating reactivity in substitution and coupling reactions.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL typically involves asymmetric induction to control the stereochemistry at C3. One plausible route utilizes a Grignard reagent addition to a chiral imine intermediate:

-

Imine Formation: Reaction of 4-bromo-2-methylbenzaldehyde with a chiral amine (e.g., (R)-phenylglycinol) yields a Schiff base.

-

Nucleophilic Addition: Treatment with a Grignard reagent (e.g., vinylmagnesium bromide) adds a propanol chain stereoselectively.

-

Reduction and Deprotection: Catalytic hydrogenation reduces the imine to the amine, followed by acidic workup to isolate the amino alcohol.

Alternative methods include enzymatic resolution of racemic mixtures or use of chiral auxiliaries to enforce the R configuration.

Optimization Challenges

Key challenges in synthesis include:

-

Stereochemical Purity: Ensuring high enantiomeric excess (ee) requires precise control of reaction conditions.

-

Functional Group Compatibility: The bromine atom’s susceptibility to nucleophilic substitution necessitates mild reaction media.

Physical and Chemical Properties

Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 128–132°C (estimated) |

| Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) |

| LogP (Partition Coefficient) | 2.1 (predicted) |

The compound’s solubility in polar solvents aligns with its hydroxyl and amine groups, while the aromatic bromine enhances lipophilicity .

Spectroscopic Characterization

-

NMR: NMR shows distinct signals for the methyl group (δ 2.3 ppm), aromatic protons (δ 7.1–7.4 ppm), and hydroxyl/amine protons (δ 1.5–3.0 ppm).

-

IR: Stretching vibrations at 3350 cm (O–H/N–H) and 670 cm (C–Br) .

Applications in Pharmaceutical Research

Drug Intermediate

(3R)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL serves as a precursor in synthesizing beta-adrenergic receptor antagonists. Its chiral center mimics structural motifs in drugs like propranolol, though with modified aryl substituents for targeted activity.

Asymmetric Catalysis

The compound’s chiral amine functionality makes it a candidate for ligand design in transition-metal catalysis, enhancing enantioselectivity in C–C bond-forming reactions.

Recent Developments and Future Directions

Recent patents highlight innovations in stereoselective synthesis, such as flow chemistry techniques to improve yield and ee . Future research may explore:

-

Biological Screening: Evaluation of antimicrobial or anticancer activity leveraging the bromoaryl moiety.

-

Polymer Chemistry: Incorporation into chiral polymers for optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume